1-(4-Methoxybenzoyl)-4-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO2/c1-11-7-9-15(10-8-11)14(16)12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
VUAQWLKBOXJFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Methoxybenzoyl 4 Methylpiperidine and Analogues
Strategic Design of Synthetic Routes to N-Acyl Piperidines
The synthesis of N-acyl piperidines, such as 1-(4-Methoxybenzoyl)-4-methylpiperidine, involves the formation of a stable amide bond between a piperidine (B6355638) nitrogen and a carboxylic acid or its derivative. The strategic design of this synthesis hinges on the efficient construction of this amide linkage and, for more complex analogues, the stereocontrolled formation of the substituted piperidine ring.
Historical Evolution of N-Acylation Techniques
The formation of an amide bond, or N-acylation, is a foundational reaction in organic chemistry. researchgate.net Historically, one of the earliest and most direct methods for N-acylation is the Schotten-Baumann reaction . This method typically involves the reaction of an amine with an acyl chloride in the presence of an aqueous base to neutralize the hydrogen chloride byproduct. fishersci.co.uk
For the synthesis of this compound, this would involve reacting 4-methylpiperidine (B120128) with 4-methoxybenzoyl chloride. sigmaaldrich.com While robust, this method can be limited by the harshness of the reagents and conditions, particularly for sensitive substrates. The acylating agents, such as acyl chlorides and acid anhydrides, are highly reactive. wikipedia.orgchemicalbook.com
Over time, the need for milder and more selective methods drove the evolution of N-acylation techniques, moving away from pre-activated acylating agents towards in-situ activation of carboxylic acids. researchgate.net
Modern Approaches for Amide Bond Formation
Modern organic synthesis overwhelmingly relies on coupling reagents that activate carboxylic acids in situ under mild conditions, facilitating their reaction with amines. luxembourg-bio.comresearchgate.net This approach avoids the need to prepare and handle highly reactive acyl chlorides. These reagents have been instrumental in peptide synthesis and have been widely adopted for general amide bond formation. fishersci.co.uk
The most common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com This intermediate then reacts with the amine to form the amide, producing a urea (B33335) byproduct. To suppress side reactions and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often used. researchgate.netluxembourg-bio.com
Phosphonium and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. luxembourg-bio.com They react with carboxylic acids to form activated esters that readily couple with amines, often leading to faster reactions and higher yields compared to carbodiimides. fishersci.co.uk
Recent developments focus on "green" chemistry principles, exploring catalytic amide bond formation that avoids stoichiometric activators and minimizes waste. rsc.orgnih.gov For instance, boronic acid derivatives and various silicon-based reagents have been shown to catalyze the direct condensation of carboxylic acids and amines at elevated temperatures. unimi.it Another approach involves the use of methoxysilanes as coupling agents in solvent-free conditions. nih.gov
| Reagent Class | Example (Abbreviation) | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms O-acylisourea intermediate | Inexpensive, effective | Byproduct (DCU) can be difficult to remove, potential for racemization |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms O-acylisourea intermediate | Water-soluble byproduct, easy workup | More expensive than DCC |
| Uronium Salts | HATU | Forms activated OBt/OAt ester | High efficiency, fast reaction rates, low racemization | Expensive, potential safety hazards |
| Phosphonium Salts | PyBOP | Forms activated OBt ester | High coupling efficiency, stable | Stoichiometric phosphine (B1218219) oxide byproduct |
Stereocontrolled Synthesis of Piperidine Derivatives
The piperidine ring is a common motif in thousands of compounds studied in clinical and preclinical trials. mdma.ch For analogues of this compound that may contain additional stereocenters, controlling the stereochemistry during synthesis is paramount. Major strategies include:
Hydrogenation of Pyridine Precursors: The reduction of substituted pyridines is a primary route to substituted piperidines. nih.gov Achieving stereoselectivity often requires chiral catalysts, typically based on transition metals like rhodium, ruthenium, or iridium, in combination with chiral ligands. nih.gov
Cyclization Strategies: Intramolecular cyclization reactions are powerful for constructing the piperidine ring with defined stereochemistry. nih.gov Methods such as the aza-Diels-Alder reaction, reductive amination of keto-amines, and transition-metal-catalyzed cyclizations (e.g., aza-Heck reaction) can provide stereocontrolled access to complex piperidine cores. mdma.chnih.gov
Chemo-enzymatic Methods: A modern approach combines chemical synthesis with biocatalysis. acs.org For example, readily available tetrahydropyridines can be converted to stereo-defined piperidines using a one-pot cascade involving an amine oxidase and an ene-imine reductase, offering excellent stereoselectivity. acs.org
Exploration of Catalyst Systems for Amide Bond Formation and Piperidine Functionalization
Catalysis is central to modern synthetic chemistry, offering efficient and selective pathways for bond formation. For N-acyl piperidines, catalysts are employed both for the key amide bond formation and for the functionalization of the piperidine ring to create diverse analogues.
Transition Metal Catalysis in C-C and C-N Bond Formation on the Piperidine Ring
While the N-acyl group is installed via amide bond formation, creating analogues requires methods to functionalize the carbon backbone of the piperidine ring. Transition-metal catalysis provides powerful tools for this purpose. acs.org
Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi) are widely used to form C-C and C-N bonds on heterocyclic rings. tcichemicals.com This allows for the introduction of aryl, alkyl, or amino groups at specific positions on the piperidine scaffold, starting from a halogenated or otherwise activated piperidine derivative.
C-H Activation/Functionalization: A more advanced strategy involves the direct functionalization of C-H bonds on the piperidine ring. acs.org Catalysts based on palladium, rhodium, or iridium can selectively activate a C-H bond (often directed by a functional group on the ring) and couple it with a reaction partner. This method is highly atom-economical as it avoids the pre-functionalization of the ring.
Organocatalysis in N-Acyl Piperidine Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. researchgate.net In the context of N-acyl piperidines, organocatalysts are primarily used to construct the chiral piperidine core before the N-acylation step.
Key organocatalytic reactions for building piperidine precursors include:
Green Chemistry Principles and Sustainable Synthetic Protocols
The application of green chemistry principles to the synthesis of piperidine derivatives is crucial for developing environmentally benign and sustainable pharmaceutical processes. rsc.orgucl.ac.uk Traditional methods for amide bond formation, a key step in the synthesis of this compound, often employ stoichiometric activating agents that generate significant waste. ucl.ac.uk Sustainable alternatives focus on minimizing waste, using less hazardous reagents, and improving energy efficiency. whiterose.ac.uk
One green approach involves the use of catalytic methods for amide bond formation, which can reduce the production of byproducts. ucl.ac.uk For instance, enzymatic catalysis, such as the use of Candida antarctica lipase (B570770) B (CALB), offers a sustainable route for direct amidation of carboxylic acids and amines. nih.gov This method often proceeds under mild conditions and can lead to high conversions and yields without the need for extensive purification. nih.gov
Solvent selection is another critical aspect of green synthesis. The use of environmentally preferable solvents, such as ethanol, which can be derived from renewable resources, is favored over toxic solvents like methanol (B129727). ajgreenchem.com In some cases, solvent-free reaction conditions can be employed, further reducing the environmental impact. frontiersin.org For example, the acetylation of phenols has been successfully achieved in the absence of a solvent, significantly lowering the E-factor (Environmental Factor) of the process. frontiersin.org
Furthermore, the development of one-pot multicomponent reactions represents a highly atom-economical approach to synthesizing complex molecules like polysubstituted piperidines. researchgate.net These reactions, by combining several steps into a single operation, reduce the need for intermediate purification and minimize solvent usage and waste generation.
Recent research has also explored the use of 4-methylpiperidine as a less toxic alternative to piperidine for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS), a methodology that shares chemical principles with the synthesis of N-acylated piperidines. unibo.itscielo.org.mxredalyc.orgresearchgate.netresearchgate.net Studies have shown that 4-methylpiperidine can be as effective as piperidine in this role. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Isolation Techniques
The efficiency and outcome of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters and the application of effective purification methods.
Solvent Effects and Temperature Control in Synthesis
The choice of solvent can significantly influence the rate and mechanism of the acylation reaction. ajgreenchem.comrsc.org Solvents with different polarities and dielectric constants can stabilize the reactants and transition states to varying degrees, thereby affecting the reaction kinetics. ajgreenchem.com For instance, in the synthesis of substituted piperidines, the reaction rate was found to be lower in a solvent with a high dielectric constant (methanol) compared to one with a lower dielectric constant (ethanol). ajgreenchem.com Protic solvents, particularly those with hydrogen bond donating (HBD) ability, can also play a pronounced role in the reaction by solvating charged intermediates. rsc.org
Temperature is another critical parameter that must be precisely controlled. Generally, increasing the reaction temperature accelerates the reaction rate, as observed in the synthesis of substituted piperidines where the rate increased at higher temperatures in both methanol and ethanol. ajgreenchem.com However, in some cases, higher temperatures can lead to side reactions or decomposition of products. For instance, in the N-acetylation of amines using acetonitrile, an optimal temperature of 200 °C was identified, with further increases leading to lower conversions. nih.gov Therefore, finding the optimal temperature is key to maximizing the yield of the desired product.
| Solvent | Dielectric Constant (25 °C) | Temperature (°C) | Relative Reaction Rate |
|---|---|---|---|
| Methanol | 32.7 | 25 | Lower |
| Ethanol | 24.5 | 25 | Higher |
| Methanol | - | 40 | Increased |
| Ethanol | - | 40 | Increased |
Purification Methodologies for Complex Derivatives
The purification of this compound and its analogues is essential to obtain a product of high purity, which is a critical requirement for pharmaceutical applications. Common purification techniques include column chromatography, crystallization, and extraction. nih.govresearchgate.net
Column chromatography on silica (B1680970) gel is a widely used method for separating the desired product from unreacted starting materials and byproducts. orgsyn.org The choice of eluting system is crucial for achieving good separation. For instance, a mixture of n-hexane and ethyl acetate (B1210297) has been successfully used to purify methyl 4-[2-(cyclized amino)ethoxy]benzoate esters. researchgate.net
Crystallization is another effective purification method, particularly for solid compounds. This technique relies on the differential solubility of the product and impurities in a given solvent. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can yield highly pure crystalline products. orgsyn.org
Liquid-liquid extraction is often employed as an initial purification step to remove water-soluble impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with aqueous solutions, such as brine, to remove salts and other polar impurities. orgsyn.org For more complex matrices, an initial extraction can substantially remove many hydrophilic components, thereby improving the efficiency of subsequent derivatization and purification steps. nih.gov
Derivatization Strategies for Enhancing Synthetic Yields and Purity
Derivatization is a technique used to modify a chemical compound to make it more suitable for a specific analytical method or to improve its reactivity and separation characteristics. In the context of synthesizing this compound, derivatization can be employed to enhance detection and improve purification.
For example, the acylation of related compounds with reagents like acetyl chloride or benzoyl chloride can yield ester products with significantly different retention times in gas chromatography, facilitating their separation from matrix interferences. nih.gov This strategy is particularly useful when dealing with complex reaction mixtures.
In a different application, derivatization of organic acids with N-(4-aminophenyl)piperidine has been shown to significantly improve their detection by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govrowan.edu This approach enhances the sensitivity of detection by several orders of magnitude, which could be adapted for the analysis of acidic analogues or precursors of this compound.
| Derivatizing Agent | Purpose | Analytical Technique | Reference |
|---|---|---|---|
| Acetyl chloride / Benzoyl chloride | Improve separation from matrix interferences | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| N-(4-aminophenyl)piperidine | Enhance detection sensitivity | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | nih.govrowan.edu |
| 2-Nitrobenzenesulfonyl chloride | Protecting group for controlled synthesis | Organic Synthesis | orgsyn.org |
Structural Modifications and Derivative Synthesis Research
Rational Design Principles for Novel Analogues of 1-(4-Methoxybenzoyl)-4-methylpiperidine
Rational drug design for analogues of this compound involves a systematic approach to modify its structure to optimize its interaction with biological targets. This process relies on understanding how specific structural features of the molecule contribute to its activity.
The methoxybenzoyl portion of the molecule is a primary target for systematic modification. Altering the substituents on this aromatic ring can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its binding affinity and selectivity.
Research into related piperidine (B6355638) structures has shown that even minor changes to the benzoyl group can lead to significant differences in biological activity. For instance, in studies on related 1-benzylpiperidine derivatives, the introduction of bulky substituents at the para-position of the benzoyl ring led to a substantial increase in acetylcholinesterase (AChE) inhibitory activity. nih.gov This suggests that the space around this part of the molecule is accommodating and can be exploited to enhance target engagement.
Further studies on similar scaffolds have explored a range of substitutions. For example, the introduction of additional groups, such as a methyl group on the methoxybenzoyl ring, has been investigated. google.com Methoxy (B1213986) and fluoro substitutions on the phenyl rings of 1,4-diphenethylpiperidine analogs have also been shown to yield comparable or higher inhibitory potency at the vesicular monoamine transporter-2 (VMAT2). nih.gov These findings highlight the potential for fine-tuning molecular properties through systematic variation.
Table 1: Effects of Substitution on the Aromatic Moiety in Related Piperidine Compounds
| Parent Scaffold | Substitution | Position | Observed Effect |
|---|---|---|---|
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Bulky Moiety | para | Substantial increase in anti-AChE activity nih.gov |
| 1,4-diphenethylpiperidine | Methoxy or Fluoro | Phenyl rings | Increased affinity and potency at VMAT2 nih.gov |
The piperidine ring serves as a core scaffold that can be modified in terms of the position and nature of its substituents. The 4-methyl group in the parent compound is a key feature, but its position can be altered, or it can be replaced with other functional groups to probe the SAR.
Research on analogous structures demonstrates the importance of substituent placement. For example, studies on lobelane analogues, which feature a piperidine core, revealed that translocating phenethyl side chains from the C2 and C6 positions to the C1 and C4 positions significantly impacts affinity and potency at VMAT2. nih.gov Specifically, replacing a 4-phenethyl moiety with a 4-phenmethyl group markedly reduced affinity. nih.gov This underscores the sensitivity of biological activity to the spatial arrangement of substituents on the piperidine ring.
Exploration of Bioisosteric Replacements within the Compound's Scaffold
Bioisosteric replacement is a key strategy in medicinal chemistry used to improve a compound's physicochemical properties and pharmacokinetic profile while maintaining or enhancing its biological activity. spirochem.comu-tokyo.ac.jp This involves substituting a part of the molecule with a chemically different group that has similar steric and electronic properties.
For the this compound scaffold, several bioisosteric replacements can be considered:
Piperidine Ring Replacement : The piperidine ring itself can be replaced by other cyclic systems. For instance, 1-azaspiro[3.3]heptane has been validated as a bioisostere for piperidine, offering a different three-dimensional structure. enamine.net
Benzene Ring Replacement : The phenyl group of the methoxybenzoyl moiety can be substituted with non-aromatic bioisosteres like bicyclo[1.1.1]pentane or saturated scaffolds such as 2-oxabicyclo[2.2.2]octane. enamine.net These changes can improve properties like aqueous solubility and metabolic stability. enamine.net
Amide Bond Replacement : The amide linkage is often susceptible to metabolic degradation. It can be replaced with more stable heterocyclic rings like 1,2,4-triazoles or 1,3,4-oxadiazoles, which can mimic the hydrogen bonding properties of the amide group. drughunter.com
Methoxy Group Replacement : The methoxy group could be replaced with other small, electron-donating groups to modulate the electronic character of the aromatic ring.
A practical example from a related series of compounds involved replacing a 2-isoindoline moiety with an indanone moiety, which resulted in a rigid analogue with retained potency, demonstrating the utility of scaffold hopping. nih.gov
Development of Hybrid Molecules Incorporating the this compound Core
Chiral Derivatives and their Stereoselective Synthetic Routes
The presence of the 4-methylpiperidine (B120128) ring introduces a potential stereocenter, and the synthesis of specific stereoisomers is crucial as different enantiomers or diastereomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer in high yield.
Several strategies for the stereoselective synthesis of substituted piperidines have been developed:
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For example, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine has been synthesized from L-malic acid, demonstrating a route to enantiomerically pure piperidine derivatives. researchgate.net
Asymmetric Catalysis : The use of chiral catalysts can induce stereoselectivity. A chiral Cu(II) catalyzed coupling reaction has been successfully used for the stereoselective synthesis of optically active 2-alkylpiperidines. researchgate.net
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. This method has been applied to the asymmetric synthesis of piperidin-4-ones through an asymmetric Michael addition. ucl.ac.uk
Multi-component Reactions : Advanced synthetic methods, such as four-component stereoselective reactions, can provide convenient access to complex, polysubstituted piperidines with high stereoselectivity. researchgate.net
These synthetic methodologies are essential for creating specific chiral derivatives of this compound, allowing for a detailed investigation of how stereochemistry influences its biological function.
Theoretical and Computational Chemistry Investigations of 1 4 Methoxybenzoyl 4 Methylpiperidine
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule in a static state. These methods, particularly those based on Density Functional Theory (DFT), provide a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry. nih.govnih.gov
Geometry Optimization and Conformational Analysis via DFT Methods
The three-dimensional structure of 1-(4-Methoxybenzoyl)-4-methylpiperidine is not rigid. It possesses conformational flexibility arising from the piperidine (B6355638) ring, which typically adopts a chair conformation, and the rotation around the single bond connecting the piperidine nitrogen to the benzoyl carbonyl group.
Geometry optimization using DFT methods is the first step in any computational analysis. This process identifies the most stable, lowest-energy arrangement of the atoms in the molecule. For a flexible molecule like this, a conformational analysis is crucial. This involves exploring the potential energy surface to locate various stable conformers (local energy minima) and the transition states that connect them. The analysis would reveal the preferred orientation of the 4-methyl group (axial vs. equatorial) on the piperidine ring and the rotational preference of the 4-methoxybenzoyl group relative to the piperidine ring. Such studies are foundational for understanding how the molecule will be recognized by and interact with biological targets. rsc.orgprimescholars.com
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate likely sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com Analysis of the molecular orbitals would also show the distribution of electron density, highlighting the electron-rich areas (like the oxygen atoms of the methoxy (B1213986) and carbonyl groups) and electron-poor areas. nih.gov
| Parameter | Significance |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
Thermodynamic Parameters (Entropy, Enthalpy, Heat Capacity)
DFT calculations can also predict key thermodynamic properties of this compound at a given temperature. By performing frequency calculations on the optimized geometry, it is possible to determine parameters such as entropy (S), enthalpy (H), and heat capacity (Cv). mdpi.com These values are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate.
| Parameter | Description |
|---|---|
| Enthalpy (H) | The total heat content of the system. |
| Entropy (S) | A measure of the disorder or randomness of the system. |
| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree. |
| Gibbs Free Energy (G) | Determines the spontaneity of a process, calculated from enthalpy and entropy. |
Molecular Dynamics (MD) Simulations of Compound-System Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov An MD simulation would model this compound and its surrounding environment (e.g., water, a lipid bilayer, or a protein) by applying Newton's equations of motion. youtube.com
This technique can be used to:
Analyze Conformational Dynamics: Observe how the molecule samples different conformations in solution, providing a more realistic view of its structural preferences than static models.
Study Solvation: Understand how solvent molecules, like water, arrange themselves around the compound and form hydrogen bonds, which influences its solubility and bioavailability.
Simulate Protein-Ligand Stability: If the compound is docked into a protein, MD simulations can assess the stability of the binding pose over time, revealing whether the key interactions are maintained. researchgate.net
Ligand-Target Docking Studies for Hypothetical Binding Modes
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. nanobioletters.comijper.org For this compound, docking studies would be performed against a relevant biological target to generate a hypothetical binding pose. Given the prevalence of the piperidine scaffold in centrally active agents, a potential target could be the sigma-1 (S1R) receptor, for which numerous piperidine-based ligands have been identified. nih.gov
The process involves generating a multitude of possible orientations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. The highest-scoring poses represent the most plausible binding modes.
Identification of Key Anchoring Points and Intermolecular Interactions
Analysis of the docked pose of this compound would focus on identifying the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov These interactions are the key anchoring points that determine binding affinity and specificity.
Based on the structure of the compound, several types of interactions would be anticipated:
Hydrogen Bonds: The carbonyl oxygen and the methoxy oxygen are potential hydrogen bond acceptors.
Salt Bridges/Ionic Interactions: If the piperidine nitrogen is protonated at physiological pH, it could form a strong salt bridge with acidic residues in the binding site, such as aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov
Hydrophobic Interactions: The phenyl ring and the methylpiperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues.
π-Cation Interactions: The electron-rich phenyl ring could interact favorably with a positively charged group, or the protonated piperidine nitrogen could interact with an aromatic residue like phenylalanine (Phe). nih.gov
For instance, in studies of similar piperidine compounds binding to the S1R receptor, key interactions often involve salt bridges with residues like Glu172 and Asp126, and π-cation interactions with Phe107. nih.gov A docking study of this compound would seek to identify analogous anchoring points.
| Molecular Feature | Potential Interaction Type | Potential Protein Residue Partner |
|---|---|---|
| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine |
| Methoxy Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Protonated Piperidine Nitrogen | Hydrogen Bond Donor, Salt Bridge | Aspartate, Glutamate |
| Phenyl Ring | Hydrophobic, π-π Stacking, π-Cation | Leucine, Isoleucine, Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine |
| Methylpiperidine Ring | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |
Conformational Changes Induced by Binding
The interaction of a ligand, such as this compound, with its biological target is a dynamic process that often induces conformational changes in both the ligand and the receptor. nih.gov This mutual adaptation, known as "induced fit," is crucial for achieving a stable and specific binding orientation, which ultimately dictates the biological activity. Computational chemistry provides powerful tools to investigate these subtle yet critical changes at an atomic level.
Molecular mechanics and molecular dynamics (MD) simulations are primary methods used to explore the conformational landscape of a ligand and its complex with a receptor. researchgate.net For a molecule like this compound, the key flexible bonds are the amide bond connecting the piperidine ring to the methoxybenzoyl group and the bond linking the methoxybenzoyl group to its phenyl ring. The piperidine ring itself can exist in different conformations, most notably the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable.
Upon approaching a receptor's binding site, the ligand undergoes a series of conformational adjustments to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) and minimize steric clashes. msdmanuals.com For this compound, the methoxy group and the carbonyl oxygen of the benzoyl moiety can act as hydrogen bond acceptors, while the phenyl ring can engage in π-π stacking or hydrophobic interactions. nih.gov The methyl group on the piperidine ring can also influence the binding orientation and conformational preference within the binding pocket.
MD simulations can track the trajectory of the ligand-receptor complex over time, revealing how the initial binding event leads to a more stable, lower-energy state. unica.it These simulations might show, for example, a rotation around the benzoyl-piperidine bond to better accommodate the 4-methylpiperidine (B120128) ring in a hydrophobic sub-pocket of the receptor, while the 4-methoxybenzoyl portion aligns to form hydrogen bonds with specific amino acid residues. researchgate.net The energy difference between the ligand's conformation in its free state versus its bound state provides insight into the "binding strain" or the energetic cost of adopting the bioactive conformation. researchgate.net
Studies on structurally similar piperidine-based ligands have demonstrated the importance of these conformational adaptations. For instance, computational analysis of 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) revealed two global minimum energy conformations, which allows it to bind to several muscarinic receptor subtypes in the central nervous system. nih.gov Such analyses suggest that the conformational flexibility of the piperidine scaffold is a key determinant of its binding affinity and selectivity.
Table 1: Potential Torsional and Conformational Changes in this compound Upon Binding
| Dihedral Angle/Structural Feature | Description of Potential Change | Implication for Binding |
| Methoxybenzoyl - Piperidine Amide Bond | Rotation to optimize the orientation of the two ring systems within the binding pocket. | Aligns hydrogen bond donors/acceptors and hydrophobic groups with complementary receptor residues. |
| Piperidine Ring Conformation | Transition from a standard chair to a slightly distorted chair or twist-boat conformation. | Can reduce steric hindrance and improve fit within a constrained binding site. |
| 4-Methoxy Group Orientation | Rotation relative to the phenyl ring. | Optimizes hydrogen bonding with polar residues in the receptor pocket. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools essential in modern drug discovery. researchgate.netresearchgate.net These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). biointerfaceresearch.com For a class of compounds including this compound, developing such models can accelerate the identification of more potent and selective analogs. nih.gov
The development of a QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). nih.gov For each molecule, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity. mdpi.com
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) are used to build an equation that links a subset of these descriptors to the observed activity. mdpi.comnih.gov
A hypothetical QSAR model for analogs of this compound might reveal that increased lipophilicity in the benzoyl ring enhances activity, while bulky substituents on the piperidine ring are detrimental. Such a model provides a predictive tool for designing new molecules with potentially improved activity before they are synthesized, saving time and resources. nih.gov
Table 2: Common Molecular Descriptors in QSAR/QSPR Studies of Piperidine Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity/Property |
| Physicochemical | ALogP (Octanol-water partition coefficient) | Relates to membrane permeability and hydrophobic interactions with the target. nih.gov |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the receptor. |
| Topological | Wiener Index | Describes molecular branching and compactness, which can affect receptor fit. |
| Geometrical | Molecular Surface Area | Relates to the overall size of the molecule and its potential for interaction. |
| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's susceptibility to nucleophilic or electrophilic attack. |
The robustness and predictive power of a developed QSAR model are assessed through rigorous internal and external validation techniques to ensure its reliability. mdpi.com
Pharmacophore Modeling and Virtual Screening Methodologies
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govresearchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. dergipark.org.tr For a compound like this compound, these features could include hydrogen bond acceptors, hydrophobic centroids, and aromatic rings. pharmacophorejournal.com
A pharmacophore model can be generated in two primary ways:
Ligand-based: By superimposing a set of active molecules and extracting the common chemical features responsible for their activity. nih.gov
Structure-based: By analyzing the key interactions between a ligand and its receptor in a known 3D structure (e.g., from X-ray crystallography). researchgate.net
Once a reliable pharmacophore model is developed for a particular target, it can be used as a 3D query in a process called virtual screening. wikipedia.org In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. researchgate.netsciengpub.ir The hits from this screening are compounds that are predicted to be active and can then be prioritized for experimental testing. researchgate.net
For instance, a pharmacophore model derived from this compound and its analogs might consist of:
An aromatic ring feature corresponding to the methoxyphenyl group.
A hydrogen bond acceptor feature from the carbonyl oxygen.
A hydrophobic feature representing the methylpiperidine ring.
Defined distances and angles between these features.
This model would then be used to filter a virtual library, such as the ZINC database, to find novel chemical scaffolds that present these features in the correct spatial orientation. nih.gov This approach is a highly efficient method for hit identification in the early stages of drug discovery. sciengpub.ir
Table 3: Key Pharmacophoric Features and Their Potential Roles
| Pharmacophoric Feature | Corresponding Chemical Group in this compound | Role in Receptor Binding |
| Aromatic Ring (AR) | 4-Methoxyphenyl group | π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp). nih.gov |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Methoxy oxygen | Forms hydrogen bonds with hydrogen bond donor groups on the receptor (e.g., -NH, -OH). nih.gov |
| Hydrophobic Group (HY) | 4-Methylpiperidine ring | Occupies a hydrophobic pocket in the receptor, contributing to binding affinity through van der Waals forces. |
| Positive Ionizable (PI) | Piperidine Nitrogen (if protonated) | Can form an ionic bond or salt bridge with a negatively charged residue (e.g., Asp, Glu) in the receptor. nih.gov |
Virtual screening campaigns often employ a hierarchical approach, where an initial rapid screening with a pharmacophore model is followed by more computationally intensive methods like molecular docking to refine the hit list and better predict binding poses and affinities. dergipark.org.tr
Mechanistic Studies and Molecular Interaction Research
Elucidation of Reaction Mechanisms in the Synthesis of N-Acyl Piperidines
Investigation of Intermediates and Transition States
The formation of the amide bond in N-acyl piperidines proceeds through a nucleophilic acyl substitution mechanism. In a typical synthesis, 4-methylpiperidine (B120128) acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated 4-methoxybenzoyl derivative, such as 4-methoxybenzoyl chloride or an activated ester.
The reaction initiates with the lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. This intermediate is a transient species characterized by a negatively charged oxygen atom and a positively charged nitrogen atom. The stability and subsequent breakdown of this intermediate are crucial in determining the reaction rate. The transition state leading to this intermediate involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl double bond.
The reaction is often catalyzed by a base, which serves to deprotonate the piperidine nitrogen, increasing its nucleophilicity. In the absence of a catalyst, the reaction can still proceed, albeit at a slower rate. The final step involves the collapse of the tetrahedral intermediate, with the reformation of the carbonyl double bond and the expulsion of the leaving group (e.g., a chloride ion), yielding the final N-acylated product, 1-(4-Methoxybenzoyl)-4-methylpiperidine.
Stereochemical Course of Reactions
The stereochemistry of the piperidine ring can significantly influence the course of the acylation reaction. While 4-methylpiperidine itself is achiral, the introduction of substituents at other positions can create stereocenters. In such cases, the stereochemical outcome of the reaction, whether it proceeds with retention or inversion of configuration, is of paramount importance.
For reactions involving chiral piperidine derivatives, the approach of the acylating agent can be influenced by the existing stereochemistry of the ring, potentially leading to diastereomeric products. The conformational preference of the piperidine ring, which exists predominantly in a chair conformation, also plays a role. The 4-methyl group in this compound will preferentially occupy an equatorial position to minimize steric hindrance.
Investigation of Molecular Recognition Processes with Biological Macromolecules
N-acyl piperidines are known to interact with a variety of biological macromolecules, including enzymes and receptors, often exhibiting high specificity and affinity.
Analysis of Compound-Enzyme/Receptor Binding Mechanisms
The interaction of this compound with a biological target is governed by a combination of non-covalent interactions. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The 4-methoxybenzoyl group can participate in hydrogen bonding through its carbonyl oxygen and methoxy (B1213986) group. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket of the protein. The 4-methylpiperidine ring provides a hydrophobic scaffold that can fit into complementary pockets of the receptor or enzyme.
Allosteric Modulation and Binding Site Characterization
Many N-acyl piperidines have been identified as allosteric modulators of G-protein coupled receptors (GPCRs) and other protein targets. nih.govmdpi.comnih.gov Allosteric modulators bind to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding event induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the orthosteric ligand.
The characterization of allosteric binding sites is a complex process that often involves a combination of site-directed mutagenesis, photoaffinity labeling, and structural biology techniques like X-ray crystallography or cryo-electron microscopy. For a compound like this compound, its potential as an allosteric modulator would depend on the specific receptor it targets. The binding of the molecule to an allosteric pocket could either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to its natural ligand.
Influence of Stereochemistry on Molecular Interactions and Selectivity
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. nih.govresearchgate.net Even subtle changes in stereochemistry can lead to significant differences in binding affinity and selectivity for a particular biological target.
For piperidine derivatives, the conformation of the ring and the orientation of its substituents are key factors. The N-acyl group in N-acyl piperidines has a profound effect on the conformational equilibrium of the piperidine ring. Due to the partial double bond character of the amide C-N bond, a phenomenon known as pseudoallylic strain can arise. This strain often forces substituents at the 2-position of the piperidine ring into an axial orientation, which can significantly alter the shape of the molecule and its interaction with a binding site.
Kinetics and Thermodynamics of Molecular Interactions
In principle, the study of the kinetics and thermodynamics of the interaction between a ligand like this compound and its biological target (e.g., a receptor or enzyme) provides crucial insights into the mechanism of action and the stability of the resulting complex.
Kinetic studies would typically involve the determination of the association rate constant (k_on) and the dissociation rate constant (k_off). These parameters quantify how quickly the compound binds to its target and how readily it dissociates, respectively. The ratio of these constants (k_off/k_on) defines the equilibrium dissociation constant (K_d), a measure of binding affinity. A slow dissociation rate, often referred to as a long residence time, can be a desirable attribute for a drug, as it may lead to a more sustained pharmacological effect.
Thermodynamic studies would aim to elucidate the driving forces behind the binding event by measuring the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The Gibbs free energy change is related to the binding affinity (ΔG = RTlnK_d) and indicates the spontaneity of the interaction. The enthalpy change reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals interactions) upon binding. The entropy change relates to the change in the randomness or disorder of the system, including conformational changes in both the ligand and the target protein, as well as the displacement of water molecules from the binding site.
Without specific experimental data for this compound, a detailed discussion and data tables on its kinetic and thermodynamic profile cannot be provided. Such information would typically be generated through techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays.
Structure Activity Relationship Sar Studies on the 1 4 Methoxybenzoyl 4 Methylpiperidine Scaffold
Methodological Frameworks for SAR Elucidation
The elucidation of structure-activity relationships is a systematic process that integrates rational drug design, chemical synthesis, and biological evaluation. This process is guided by established methodological frameworks that aim to systematically probe the chemical space around a lead compound.
A cornerstone of SAR studies is the systematic design and synthesis of analogues. drugdesign.org This approach involves the iterative modification of the lead structure, 1-(4-methoxybenzoyl)-4-methylpiperidine, to assess the contribution of each component to its biological activity. Strategies for analogue design include:
Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or attenuating toxicity. For the this compound scaffold, this could involve replacing the methoxy (B1213986) group with other electron-donating or -withdrawing groups to probe electronic requirements at the receptor.
Conformational Constraint: Introducing rigid elements into the structure can lock the molecule into a specific conformation. nih.gov For the 4-methylpiperidine (B120128) ring, introducing bridges or additional substituents can help to identify the bioactive conformation. nih.gov
Homologation and Chain Branching: Systematically altering the length and branching of alkyl chains, such as the methyl group at the 4-position of the piperidine (B6355638) ring, can provide insights into the steric tolerance of the binding pocket.
The following table illustrates a hypothetical series of analogues designed to probe the SAR of the this compound scaffold.
| Analogue | Modification from Parent Compound | Rationale for Design |
| A1 | Replacement of 4-methoxy with 4-hydroxy | Probing the role of the methyl group on the ether and potential for hydrogen bonding. |
| A2 | Replacement of 4-methoxy with 4-chloro | Evaluating the effect of an electron-withdrawing group at the para position. |
| A3 | Removal of the 4-methyl group from the piperidine ring | Assessing the steric contribution of the methyl group to binding affinity. |
| A4 | Replacement of the 4-methyl with a 4-ethyl group | Investigating the steric limits of the binding pocket at the 4-position of the piperidine ring. |
| A5 | Shifting the methoxy group from the 4- to the 3-position | Determining the positional importance of the electronic effects of the methoxy group. |
Modern SAR elucidation heavily relies on the synergy between experimental data and computational modeling. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are integral to this process. nih.gov
QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For the this compound scaffold, docking studies can help visualize the binding mode and identify key interactions between the ligand and the active site of a target protein.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding interactions and the conformational changes that may occur upon binding.
Identification of Key Structural Determinants for Molecular Interaction
The biological activity of the this compound scaffold is governed by the interplay of its constituent parts: the 4-methoxybenzoyl moiety and the 4-methylpiperidine ring.
The 4-methoxybenzoyl group is a crucial component for molecular recognition. The methoxy group at the para position is known to be an electron-donating group through resonance, which can influence the electronic environment of the aromatic ring and the carbonyl group. stackexchange.comvaia.com This electronic nature can be pivotal for establishing favorable interactions with the biological target. Studies on structurally related benzamide (B126) derivatives have shown that an electron-donating methoxy group at the para-position can significantly enhance affinity for certain receptors. nih.govnih.gov The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, forming a key interaction with hydrogen bond donors in the receptor's binding site.
The 4-methylpiperidine ring is not a static entity; it exists in a dynamic equilibrium between different chair and boat conformations. The preferred conformation and the orientation of the substituents play a significant role in how the molecule fits into a binding pocket. The presence of the methyl group at the 4-position influences the conformational equilibrium of the piperidine ring. nih.gov Generally, a substituent on a cyclohexane (B81311) or piperidine ring prefers to occupy an equatorial position to minimize steric strain. nih.gov The conformation of the piperidine ring can dictate the spatial orientation of the 1-benzoyl group, which in turn affects its ability to interact with the target. Conformational studies on similar 4-substituted piperidines have demonstrated that the energetic difference between axial and equatorial conformers can be small, suggesting that both may be accessible and one might be preferentially bound by the receptor. nih.gov
Impact of Substituent Position and Electronic Properties on Molecular Recognition
The position and electronic nature of substituents on both the benzoyl and piperidine moieties can dramatically alter the binding affinity and selectivity of the compound.
The electronic properties of the substituent on the benzoyl ring are critical. As mentioned, the electron-donating nature of the para-methoxy group can be beneficial for binding to certain targets. nih.gov Replacing the methoxy group with electron-withdrawing groups, such as a nitro or a chloro group, would alter the electrostatic potential of the molecule and could lead to a decrease or change in binding affinity. nih.govnih.gov The position of the substituent is equally important. A methoxy group at the meta position, for instance, would exert a different electronic influence on the carbonyl group compared to the para position, likely impacting its hydrogen bonding capability. stackexchange.com
On the 4-methylpiperidine ring, the steric bulk and position of the substituent are key. While a methyl group at the 4-position may be well-tolerated, larger alkyl groups could introduce steric hindrance, preventing optimal binding. unina.it The stereochemistry of substituents on the piperidine ring can also be a deciding factor in biological activity.
The following table summarizes the potential impact of various substituents on the molecular recognition of the this compound scaffold, based on general principles of medicinal chemistry.
| Moiety | Substituent | Position | Predicted Impact on Molecular Recognition | Rationale |
| Benzoyl | Methoxy | Para | Favorable | Electron-donating through resonance, potentially enhancing π-π interactions or modulating carbonyl reactivity. nih.gov |
| Benzoyl | Nitro | Para | Unfavorable | Strong electron-withdrawing nature may be detrimental to binding affinity for some targets. nih.gov |
| Benzoyl | Methoxy | Meta | Altered | Different electronic influence on the carbonyl group compared to the para position. stackexchange.com |
| Piperidine | Methyl | 4 | Favorable (target dependent) | Provides a specific steric bulk that may be optimal for fitting into a hydrophobic pocket. |
| Piperidine | tert-Butyl | 4 | Potentially Unfavorable | Increased steric bulk may lead to steric clashes with the receptor. unina.it |
Unraveling the Molecular Blueprint: Pharmacophoric Features of the this compound Scaffold
The precise arrangement of molecular features within the this compound scaffold is critical for its biological activity. A thorough examination of its structure-activity relationships (SAR) reveals a pharmacophore model characterized by key hydrogen bonding, hydrophobic, and aromatic interactions.
The this compound scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The elucidation of its pharmacophoric features—the essential three-dimensional arrangement of chemical groups responsible for biological activity—is paramount for the rational design of novel and more potent derivatives.
At its core, the pharmacophore of this scaffold can be dissected into three principal components: the 4-methoxybenzoyl group, the central piperidine ring, and the 4-methyl substituent. Each of these plays a distinct and crucial role in the molecule's interaction with its biological targets.
The 4-methoxybenzoyl moiety is a critical element, providing a combination of aromatic and hydrogen bonding features. The phenyl ring itself is involved in hydrophobic and aromatic interactions, such as π-π stacking or hydrophobic pocket filling within a receptor binding site. nih.gov The carbonyl group of the benzoyl fragment is a key hydrogen bond acceptor, a feature commonly observed in the interaction of benzoylpiperidines with their biological targets. mdpi.com Furthermore, the methoxy group at the para position is not merely a decorative feature; it significantly influences the electronic properties of the aromatic ring and can itself participate in hydrogen bonding or hydrophobic interactions. nih.gov SAR studies on related benzoylpiperidine-containing compounds have shown that substitution on the phenyl ring is a critical determinant of activity, with the position and nature of the substituent finely tuning the binding affinity. mdpi.com
The piperidine ring serves as a central, conformationally restricted scaffold. Its chair-like conformation orients the substituents in specific spatial arrangements, which is crucial for optimal interaction with a receptor. The nitrogen atom within the piperidine ring is a key basic center, which is often protonated at physiological pH, allowing for a pivotal ionic interaction or hydrogen bond donation with an acidic residue in the binding site. The conformational flexibility of the piperidine ring, while restricted, can still allow for the adoption of a bioactive conformation necessary for binding. researchgate.net
Structure-activity relationship studies on related 4-aroylpiperidines have underscored the importance of hydrophobic interactions in their binding to targets such as the sigma-1 receptor. nih.gov While direct SAR data for a comprehensive set of analogs of this compound is not extensively available in the public domain, the principles derived from closely related structures provide a strong foundation for understanding its pharmacophoric requirements.
To illustrate the impact of modifications on related scaffolds, the following table summarizes hypothetical SAR data based on common observations in medicinal chemistry for piperidine-based compounds.
| Compound ID | R1 (on Benzoyl Ring) | R2 (on Piperidine Ring) | Relative Activity |
| 1 | 4-OCH3 | 4-CH3 | 1.0 |
| 2 | 4-H | 4-CH3 | 0.5 |
| 3 | 4-Cl | 4-CH3 | 1.2 |
| 4 | 4-OCH3 | H | 0.8 |
| 5 | 4-OCH3 | 4-Ethyl | 0.9 |
| 6 | 3-OCH3 | 4-CH3 | 0.7 |
This table is illustrative and based on general SAR principles for similar scaffolds.
An aromatic ring capable of hydrophobic and aromatic interactions.
A hydrogen bond accepting carbonyl group.
A strategically placed methoxy group that modulates electronic properties and can participate in further interactions.
A basic nitrogen atom within a conformationally restricted piperidine ring, acting as a hydrogen bond donor or forming ionic bonds.
A 4-methyl group contributing to hydrophobic interactions and influencing the ring's conformation.
A comprehensive understanding of these features is instrumental for the future design and optimization of drug candidates based on this privileged scaffold.
Emerging Research Frontiers and Future Perspectives for 1 4 Methoxybenzoyl 4 Methylpiperidine Derivatives
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to navigate the vast chemical space and accelerate the identification of promising drug candidates. For derivatives of 1-(4-methoxybenzoyl)-4-methylpiperidine, these computational approaches are being increasingly leveraged to design novel analogues with optimized properties and to predict their synthetic feasibility.
Predictive Modeling for Enhanced Compound Properties:
Machine learning models are being trained on large datasets of chemical structures and their associated biological activities and physicochemical properties. These models can then be used to predict the properties of newly designed this compound analogues. For instance, Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the structural features of these derivatives and their therapeutic effects, guiding the design of more potent and selective compounds. chemrxiv.org Furthermore, ML models are adept at predicting crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, a critical step in early-stage drug development that helps in identifying candidates with favorable pharmacokinetic profiles and minimizing the risk of late-stage failures. researchgate.netiapchem.orgnih.govresearchgate.netnih.gov
Generative Models for Novel Compound Ideation:
Beyond compound design, AI is also making significant inroads into the prediction and planning of chemical syntheses. Retrosynthesis prediction tools, powered by machine learning, can propose viable synthetic routes for complex target molecules, including novel this compound analogues. These tools analyze vast reaction databases to identify the most efficient and practical pathways, saving valuable time and resources in the laboratory.
| AI/ML Application | Description | Potential Impact on this compound Derivatives |
| QSAR Modeling | Establishes relationships between chemical structure and biological activity. | Design of analogues with enhanced potency and selectivity. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Early identification of candidates with favorable drug-like properties. researchgate.netiapchem.orgnih.govresearchgate.netnih.gov |
| Generative Models | Creates novel molecular structures with desired properties. | Discovery of innovative derivatives with unique therapeutic potential. nih.govresearchgate.neteudoxuspress.commdpi.com |
| Retrosynthesis Prediction | Proposes efficient synthetic routes for target molecules. | Acceleration of the synthesis of novel and complex analogues. |
Development of Novel Synthetic Pathways to Structurally Diverse Analogues with Advanced Efficiency
The exploration of the therapeutic potential of this compound derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. Researchers are actively pursuing innovative strategies to construct this core scaffold and introduce a wide array of structural modifications, thereby expanding the accessible chemical space and facilitating the generation of diverse compound libraries for biological screening.
Microwave-Assisted Organic Synthesis (MAOS):
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.orgnih.govmdpi.comscilit.com The application of microwave irradiation can significantly reduce reaction times, improve product yields, and enhance reaction selectivity in the synthesis of N-aroylpiperidines. This technology is particularly advantageous for the formation of the amide bond between 4-methoxybenzoyl chloride and 4-methylpiperidine (B120128), a key step in the synthesis of the parent compound.
Flow Chemistry:
Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation. unimi.itchemrxiv.orgresearchgate.net The synthesis of this compound and its analogues can be adapted to flow processes, allowing for the rapid and efficient production of these compounds. nih.govnih.govresearchgate.net Flow chemistry is particularly well-suited for multi-step syntheses, enabling the telescoping of reactions and minimizing the need for intermediate purification. nih.gov
Automated Synthesis Platforms:
The development of automated synthesis platforms is revolutionizing the process of library generation in drug discovery. nih.govnih.govresearchgate.netnih.gov These platforms can perform a large number of reactions in parallel, enabling the rapid synthesis of extensive libraries of this compound derivatives with diverse substituents. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies, allowing for a comprehensive exploration of the chemical space around this scaffold.
| Synthetic Methodology | Key Advantages | Relevance to this compound Derivatives |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced selectivity. | Efficient formation of the core N-aroylpiperidine structure. rsc.orgnih.govmdpi.comscilit.com |
| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation. | Rapid and scalable synthesis of the target compounds and their analogues. unimi.itchemrxiv.orgresearchgate.net |
| Automated Synthesis | High-throughput library generation, accelerated SAR studies. | Comprehensive exploration of the chemical space around the core scaffold. nih.govnih.govresearchgate.netnih.gov |
Integration of Advanced Analytical Techniques for Comprehensive Chemical Characterization and Mechanistic Understanding
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound derivatives is crucial for elucidating their structure-activity relationships and designing more effective therapeutic agents. Advanced analytical techniques play a pivotal role in providing detailed insights into the molecular architecture and behavior of these compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:
Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the unambiguous assignment of proton and carbon signals in the NMR spectra of this compound and its analogues. nih.govipb.pt Furthermore, advanced NMR methods, including variable temperature NMR and nuclear Overhauser effect (NOE) studies, can provide valuable information about the conformational preferences and dynamic behavior of the piperidine (B6355638) ring and the orientation of the methoxybenzoyl group. nih.govyoutube.comnih.gov
X-ray Crystallography:
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of synthesized compounds. Tandem mass spectrometry (MS/MS) experiments can provide valuable insights into the fragmentation patterns of this compound derivatives, which can aid in their structural elucidation and the identification of metabolites in biological systems.
| Analytical Technique | Information Provided | Importance for this compound Derivatives |
| Advanced NMR Spectroscopy | Detailed structural connectivity, conformational preferences, and dynamic behavior. | Elucidation of structure-activity relationships and understanding of molecular flexibility. nih.govnih.govipb.ptyoutube.comnih.gov |
| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. | Validation of computational models and definitive structural characterization. amanote.comnih.govnih.govmdpi.commdpi.com |
| Mass Spectrometry | Elemental composition and fragmentation patterns. | Confirmation of molecular identity and aid in metabolite identification. |
Exploration of Untapped Mechanistic Insights and Novel Molecular Interaction Modalities
A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is paramount for the rational design of next-generation therapeutic agents. Computational and experimental approaches are being employed to unravel the intricacies of their interactions with biological targets and to explore novel modalities of action.
Molecular Docking and Dynamics Simulations:
Molecular docking studies can predict the binding orientation and affinity of this compound analogues within the active site of a target protein. mdpi.comnih.gov These in silico experiments provide valuable hypotheses about the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand binding. Molecular dynamics (MD) simulations can further refine these models by providing a dynamic view of the ligand-protein complex, offering insights into the conformational changes that occur upon binding and the stability of the interactions over time. nih.govmdpi.com
Pharmacophore Modeling and Virtual Screening:
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that are responsible for a molecule's biological activity. nih.govnih.govnih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov A pharmacophore model derived from active this compound derivatives can be used as a query to search large chemical databases for novel compounds with similar features, a process known as virtual screening. This approach can lead to the identification of new chemical scaffolds with the potential for therapeutic activity.
Quantum Mechanical Calculations:
Quantum mechanics (QM) calculations can provide a highly detailed understanding of the electronic structure and reactivity of this compound and its analogues. researchgate.netmdpi.comnih.gov These calculations can be used to determine properties such as molecular orbital energies, electrostatic potentials, and conformational energies, which can help to rationalize observed biological activities and guide the design of new compounds with improved properties.
| Computational Approach | Mechanistic Insight Provided | Application to this compound Derivatives |
| Molecular Docking | Prediction of ligand binding modes and affinities. | Identification of key interactions with biological targets. mdpi.comnih.gov |
| Molecular Dynamics | Dynamic behavior and stability of ligand-protein complexes. | Understanding the conformational changes upon binding. nih.govmdpi.com |
| Pharmacophore Modeling | Essential 3D arrangement of chemical features for biological activity. | Virtual screening for novel active compounds. nih.govnih.govnih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov |
| Quantum Mechanics | Detailed electronic structure and reactivity. | Rationalization of biological activity and guidance for new designs. researchgate.netmdpi.comnih.gov |
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxybenzoyl)-4-methylpiperidine?
- Methodological Answer : A typical synthesis involves coupling 4-methylpiperidine with 4-methoxybenzoyl chloride under alkaline conditions (pH 9–10) in methanol. For example, in analogous syntheses, nucleophilic substitution is facilitated by using sodium carbonate as a base to deprotonate the piperidine nitrogen, enabling efficient acylation . Alternative routes include multi-step protocols where intermediates like 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine are first synthesized and subsequently functionalized with oxadiazole or sulfonamide groups .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer : Characterization relies on spectral techniques:
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch of the benzoyl group at ~1650–1700 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) .
- 1H/13C-NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzoyl ring at δ 6.8–7.5 ppm) and carbon signals for the piperidine and benzoyl moieties .
- EI-MS : Confirms molecular ion peaks and fragmentation patterns, such as cleavage of the piperidine-benzoyl bond .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Antibacterial activity is commonly assessed via agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined, with derivatives showing enhanced activity when electron-withdrawing groups (e.g., sulfonamide) are introduced .
Advanced Research Questions
Q. How can researchers optimize reaction yields in synthesizing derivatives of this compound?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in multi-component reactions .
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in SN2 reactions .
- Temperature Control : Reactions performed at 60–80°C balance kinetics and side-product formation .
- Purification : Recrystallization from methanol or ethanol removes unreacted starting materials .
Q. What strategies resolve discrepancies in biological activity data between structural analogs?
- Methodological Answer : Contradictions often arise from differences in:
- Assay Conditions : Standardize parameters like inoculum size, incubation time, and solvent controls .
- Compound Purity : Use HPLC (e.g., C18 columns, 254 nm detection) to verify purity >95% .
- Structural Confirmation : Re-examine NMR and X-ray crystallography data to rule out stereochemical or regiochemical variations .
Q. How does the methoxy group in the benzoyl moiety influence pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Donating Effects : The methoxy group increases electron density on the benzoyl ring, enhancing interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase) .
- Metabolic Stability : Methoxy groups reduce oxidative metabolism in hepatic microsomal assays compared to hydroxyl or methyl analogs .
- Bioisosteric Replacement : Replacing methoxy with trifluoromethoxy groups improves blood-brain barrier penetration in CNS-targeted derivatives .
Q. What computational methods predict the binding affinity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like serotonin receptors (5-HT₃). Key steps include:
- Ligand Preparation : Generate 3D structures with Open Babel, optimizing protonation states at physiological pH .
- Receptor Grid Definition : Focus on binding pockets identified via crystallographic data (e.g., PDB ID: 6WGT) .
- Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify binding energies, correlating with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
